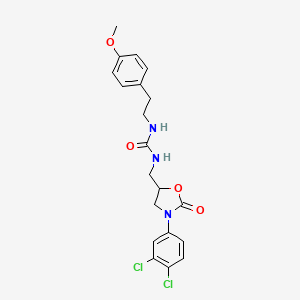
1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxyphenethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C20H21Cl2N3O4 and its molecular weight is 438.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that combines an oxazolidinone moiety with a methoxyphenethyl urea, which may confer various biological activities. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
- IUPAC Name : this compound
- Molecular Formula : C20H21Cl2N3O2
- Molecular Weight : 438.3 g/mol
- CAS Number : 954609-86-0
Structural Characteristics
The compound's structure consists of:
- An oxazolidinone ring, which is known for its role in antibiotic activity.
- A dichlorophenyl group that may enhance lipophilicity and biological interaction.
- A methoxyphenethyl moiety that could contribute to its pharmacological properties.
Antimicrobial Properties
Compounds containing oxazolidinone structures have been extensively studied for their antimicrobial properties. The specific combination of the oxazolidinone ring with the dichlorophenyl and methoxyphenethyl groups may enhance the compound's effectiveness against various bacterial strains. Research indicates that similar compounds exhibit significant activity against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
The potential anticancer properties of this compound have been suggested through studies on related compounds. The oxazolidinone framework is known to interfere with protein synthesis in cancer cells, leading to apoptosis. In vitro studies have shown that derivatives of oxazolidinones can inhibit tumor growth by targeting specific pathways involved in cell proliferation .
The mechanism of action for this compound likely involves:
- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may bind to the ribosomal subunit, preventing bacterial protein synthesis.
- Cell Cycle Disruption : The compound could induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell growth.
Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Oxazolidinones (e.g., Linezolid) | Effective against Gram-positive bacteria |
| Anticancer | Oxazolidinone derivatives | Induces apoptosis in cancer cells |
| Enzyme Inhibition | Various urea derivatives | Inhibits enzymes critical for survival |
Case Study: Antimicrobial Efficacy
A study conducted on a series of oxazolidinone derivatives showed that compounds with similar structural features to this compound exhibited potent antimicrobial activity against resistant strains of bacteria. The study emphasized the importance of the dichlorophenyl group in enhancing membrane permeability and interaction with bacterial targets .
Case Study: Anticancer Mechanism
Another research article focused on the anticancer properties of oxazolidinones demonstrated that these compounds could effectively inhibit the growth of various cancer cell lines by disrupting mitochondrial function and inducing oxidative stress . This suggests that this compound may have similar effects.
Propriétés
IUPAC Name |
1-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O4/c1-28-15-5-2-13(3-6-15)8-9-23-19(26)24-11-16-12-25(20(27)29-16)14-4-7-17(21)18(22)10-14/h2-7,10,16H,8-9,11-12H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZDGOOMVXXITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2CN(C(=O)O2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














